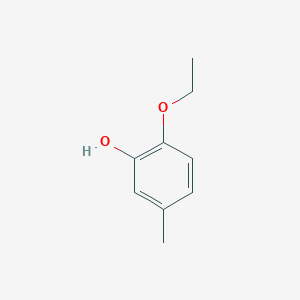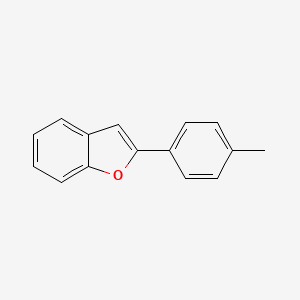
2-(4-Methylphenyl)-1-benzofuran
Übersicht
Beschreibung
The compound “2-(4-Methylphenyl)-1-benzofuran” likely belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methylphenyl)-1-benzofuran” were not found, similar compounds are often synthesized through condensation reactions . For instance, 2-(4-methylphenyl)ethanol can be synthesized starting with 4’-Methylacetophenone as the raw material .Chemical Reactions Analysis
The chemical reactivity of “2-(4-Methylphenyl)-1-benzofuran” would depend on its specific structure. Benzofurans can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylphenyl)-1-benzofuran” would depend on its specific structure. For example, 2-(4-Methylphenyl)ethanol, a related compound, has a boiling point of 244-245 °C and a density of 0.978 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research on compounds related to 2-(4-Methylphenyl)-1-benzofuran has focused extensively on their molecular structures and crystallography. Studies have revealed specific details about the dihedral angles and interactions within these compounds. For instance, in a study of 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the 4-methylphenyl ring was found to make a specific dihedral angle with the benzofuran fragment, and the molecules were linked by weak hydrogen bonds, forming inversion dimers and stacking along the axis (Choi, Seo, & Lee, 2012). Similar structural analyses have been conducted on various derivatives, providing insights into their potential chemical behaviors and interactions (Choi, Seo, & Lee, 2012), (Choi, Seo, & Lee, 2014).
Application in Inhibiting β-Amyloid Aggregation
One significant application of derivatives of 2-(4-Methylphenyl)-1-benzofuran is in the field of neurodegenerative diseases. A study focused on the synthesis of 2-(4-hydroxyphenyl)benzofurans, which are closely related to 2-(4-Methylphenyl)-1-benzofuran, demonstrated their potential as β-amyloid aggregation inhibitors. This is particularly relevant in the context of Alzheimer’s disease, where β-amyloid plaques are a key pathological feature (Choi, Seo, Son, & Kang, 2004).
Crystallographic Properties and Interactions
Further studies highlight the crystallographic properties of compounds similar to 2-(4-Methylphenyl)-1-benzofuran. These include insights into the angles between different rings in the molecules, the types of bonds formed, and the overall structure of these compounds in crystal form. Such details are crucial for understanding how these compounds might interact in different environments and could be pivotal in the development of new materials or drugs (Choi & Lee, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOIJGSPRXCDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)benzofuran | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

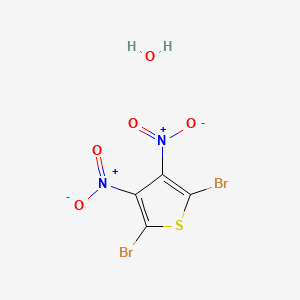

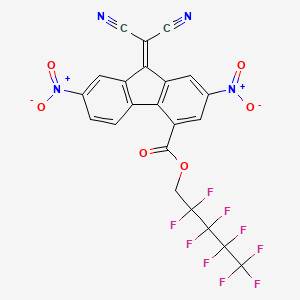
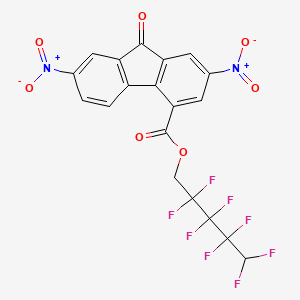
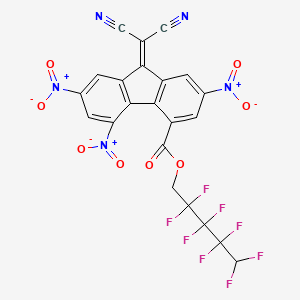
![2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040936.png)
![2-[2-(Trifluoromethoxy)benzylidene]malononitrile](/img/structure/B3040941.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)
